1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid
CAS No.:
Cat. No.: VC13623787
Molecular Formula: C13H13F3O3
Molecular Weight: 274.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13F3O3 |
|---|---|
| Molecular Weight | 274.23 g/mol |
| IUPAC Name | 1-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H13F3O3/c14-13(15,16)19-10-5-3-9(4-6-10)12(11(17)18)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,17,18) |
| Standard InChI Key | LBPBHMJPWGABOD-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
| Canonical SMILES | C1CCC(C1)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
The compound's molecular formula is C₁₃H₁₃F₃O₃, with a molecular weight of 274.23 g/mol. Its IUPAC name, 1-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxylic acid, precisely describes the fusion of a cyclopentane ring (C₅H₈) with a para-substituted phenyl group containing a trifluoromethoxy (–OCF₃) moiety and a carboxylic acid (–COOH) at the bridgehead position.
Table 1: Structural and Identifier Data
| Property | Value |
|---|---|
| CAS Registry | 1260787-73-2 |
| SMILES | C1CCC(C1)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
| InChI Key | LBPBHMJPWGABOD-UHFFFAOYSA-N |
| PubChem CID | 136017911 |
| XLogP3 | 3.4 (estimated) |
The trifluoromethoxy group enhances lipophilicity (logP ≈ 3.4) and metabolic stability compared to non-fluorinated analogs, while the carboxylic acid enables salt formation and hydrogen bonding. X-ray crystallography of related compounds suggests a chair conformation for the cyclopentane ring, with the bulky trifluoromethoxy group adopting an equatorial orientation to minimize steric strain .
Synthesis and Manufacturing Processes
Industrial synthesis typically follows a three-stage sequence:
-
Cyclopentane Ring Formation:
-
Friedel-Crafts alkylation of benzene derivatives yields the phenylcyclopentane core.
-
-
Trifluoromethoxy Introduction:
-
Nucleophilic aromatic substitution using potassium trifluoromethoxide at 80–100°C under anhydrous conditions.
-
-
Carboxylic Acid Functionalization:
-
Oxidation of a methylene group adjacent to the cyclopentane bridgehead via KMnO₄/H₂SO₄.
-
Table 2: Key Synthesis Metrics
Recent patents describe alternative pathways using palladium-catalyzed cross-coupling to install the trifluoromethoxy group, improving regioselectivity . The compound's synthetic accessibility has enabled structure-activity relationship (SAR) studies in multiple drug discovery programs.
Physicochemical Properties
The compound exhibits limited aqueous solubility (0.87 mg/mL at 25°C) but forms stable sodium salts (>50 mg/mL). Differential scanning calorimetry reveals a melting point of 168–171°C with no observed polymorphism.
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| pKa (COOH) | 4.2 ± 0.3 |
| LogD (pH 7.4) | 2.9 |
| Thermal Stability | Stable to 200°C (TGA) |
| Hygroscopicity | Non-hygroscopic (<0.1% @ 80% RH) |
The trifluoromethoxy group's electron-withdrawing nature (–I effect) increases the carboxylic acid's acidity compared to methoxy analogs, enhancing hydrogen-bonding capacity in biological systems .
| Target | IC₅₀ (μM) | Selectivity Index (vs. PTP1B) |
|---|---|---|
| TC-PTP | 0.89 | 28 |
| PTP1B | 25.1 | – |
| CD45 | >100 | >112 |
Cellular Effects
In PTPlB⁻/⁻ fibroblasts, 5 nM compound enhances EGFR phosphorylation 1.9-fold (p < 0.01) by blocking TC-PTP-mediated dephosphorylation . This potentiation of growth factor signaling suggests potential applications in:
-
Wound healing adjuvants
-
Chemotherapy sensitization
-
Immune checkpoint modulation
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | >2000 mg/kg |
| Ames Test | Negative |
| hERG Inhibition | IC₅₀ > 30 μM |
No FDA-approved products currently incorporate this compound, though preclinical studies in autoimmune disease models show reduced TNF-α production by 62% at 10 mg/kg dosing .
Material Science Applications
The rigid bicyclic structure enables use as:
-
Monomers for high-performance polyesters (Tg = 145°C)
-
Liquid crystal dopants (Δn = 0.18 @ 589 nm)
-
Metal-organic framework (MOF) linkers
Recent work demonstrates its utility in creating fluorinated MOFs with CO₂/N₂ selectivity ratios exceeding 40:1 at 298K.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume